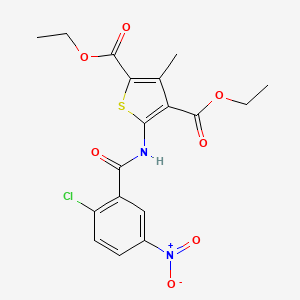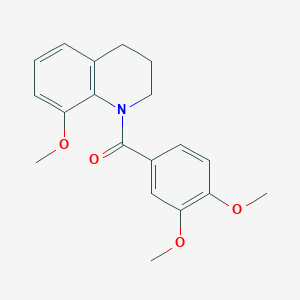![molecular formula C18H13N5O5S3 B4688782 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B4688782.png)
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE
概要
説明
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzodiazole ring, a thiazole ring, and a nitrobenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and thiazole intermediates, which are then coupled through a series of reactions involving sulfonylation and acylation.
Benzodiazole Intermediate Synthesis: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization.
Thiazole Intermediate Synthesis: The thiazole ring is typically prepared by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling and Final Product Formation: The benzodiazole and thiazole intermediates are then coupled using a sulfonyl chloride reagent to introduce the nitrobenzenesulfonyl group, followed by acylation to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)pyridine-4-carboximidamide hydrochloride
- 2-(1H-Benzimidazol-2-ylsulfanyl)-acetic acid (5-Br-2-MeO-benzylidene)-hydrazide
Uniqueness
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of a benzodiazole ring, a thiazole ring, and a nitrobenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5S3/c24-15(10-29-18-20-13-3-1-2-4-14(13)21-18)22-17-19-9-16(30-17)31(27,28)12-7-5-11(6-8-12)23(25)26/h1-9H,10H2,(H,20,21)(H,19,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDVYHVREPBSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4688701.png)
![N-(2-(2-methoxyphenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4688729.png)

![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B4688739.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4688745.png)
![3-(4-chlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4688750.png)
![N-(3-{N-[(4-isopropylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4688754.png)

![methyl 3-({[(2-ethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4688778.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4688804.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4688811.png)
![2-(2-METHYL-1H-INDOLE-3-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4688817.png)
